ABT-639 hydrochloride
Overview
Description
ABT-639 hydrochloride is a novel, selective T-type calcium channel blocker. It is primarily known for its efficacy in preclinical models of nociceptive and neuropathic pain. This compound has shown promise in reducing pain by targeting specific calcium channels, making it a potential candidate for pain management therapies .
Mechanism of Action
Target of Action
ABT-639 hydrochloride is a novel, peripherally acting, selective T-type Ca2+ channel blocker . These channels are important targets for pain relief in rodent models of inflammatory and neuropathic pain .
Mode of Action
This compound interacts with its target, the T-type Ca2+ channels, by blocking them . This blocking action is selective, meaning it has little or no activity at other calcium channels, such as L-type, P-type, N-type, and R-type calcium channels .
Biochemical Pathways
It’s known that the compound’s action on t-type ca2+ channels can lead to a decrease in neuronal excitability, which can help alleviate pain .
Pharmacokinetics
In a first-in-human study, the pharmacokinetics, tolerability, and safety of ABT-639 after single and multiple doses were evaluated in healthy volunteers . ABT-639 demonstrated acceptable safety and pharmacokinetic profiles in humans . .
Result of Action
The primary result of ABT-639’s action is its analgesic (pain-relieving) effects. In preclinical studies, ABT-639 has demonstrated broad-spectrum analgesic efficacy for chronic pain . It produced robust analgesic activities following oral administration across a wide range of preclinical models of nociceptive and neuropathic pain in rodents .
Action Environment
The environment in which ABT-639 acts can influence its action, efficacy, and stability. For instance, the compound may act preferentially on inactivated channels at more depolarized holding potentials .
Biochemical Analysis
Biochemical Properties
ABT-639 Hydrochloride acts by blocking the T-type (Ca v 3.2) Ca2+ channels in a voltage-dependent fashion . It interacts with these channels and attenuates low voltage-activated (LVA) currents in rat DRG neurons .
Cellular Effects
This compound influences cell function by modulating the release of neurotransmitters, thereby alleviating the sensation of pain . It has been observed to have effects on various types of cells and cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with T-type Ca2+ channels, leading to their blockade . This results in the attenuation of LVA currents, which in turn influences the release of neurotransmitters and alters cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to produce dose-dependent antinociception in a rat model of knee joint pain . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At higher doses, this compound does not significantly alter hemodynamic or psychomotor function .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not currently known . It is known to interact with T-type Ca2+ channels, which play a role in various cellular processes .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not currently available .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
The synthesis of ABT-639 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under conditions that promote the formation of the desired core structure.
Functional group modifications: Various functional groups are introduced or modified to achieve the final structure of this compound.
Purification: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification and quality control processes .
Chemical Reactions Analysis
ABT-639 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ABT-639 hydrochloride has a wide range of scientific research applications, including:
Pain management: It has shown efficacy in preclinical models of nociceptive and neuropathic pain, making it a potential candidate for pain management therapies.
Neurological research: Its ability to selectively block T-type calcium channels makes it valuable for studying the role of these channels in neurological disorders.
Pharmacokinetics: Studies have been conducted to understand its pharmacokinetics, tolerability, and safety in humans.
Drug development: This compound serves as a lead compound for developing new drugs targeting T-type calcium channels.
Comparison with Similar Compounds
ABT-639 hydrochloride is unique in its high selectivity for T-type calcium channels, particularly the Cav3.2 subtype. Similar compounds include:
Ulixacaltamide: A T-type calcium channel antagonist used in neurological research.
While this compound and these similar compounds share the ability to block T-type calcium channels, this compound is distinguished by its specific targeting of peripheral sites and its potential for pain management .
Properties
IUPAC Name |
5-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]-4-chloro-2-fluoro-N-(2-fluorophenyl)benzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF2N3O3S.ClH/c21-15-11-17(23)19(30(28,29)24-18-6-2-1-5-16(18)22)10-14(15)20(27)26-9-8-25-7-3-4-13(25)12-26;/h1-2,5-6,10-11,13,24H,3-4,7-9,12H2;1H/t13-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCYRFDOFTBHY-BTQNPOSSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(CCN2C1)C(=O)C3=CC(=C(C=C3Cl)F)S(=O)(=O)NC4=CC=CC=C4F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2F2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235560-31-2 | |
Record name | ABT-639 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235560312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-639 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNZ74XN2EM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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